Sodium (R)-2,3-bis(oleoyloxy)propyl phosphate

Descripción

Systematic Nomenclature and Molecular Formula Analysis

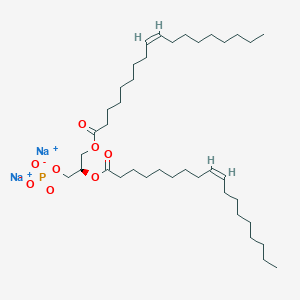

The systematic IUPAC name for this compound is disodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate , reflecting its precise stereochemical and constitutional features. The molecular formula C₃₉H₇₁Na₂O₈P accounts for two sodium ions, a phosphate group, and two oleoyl chains esterified to a glycerol backbone.

The oleoyl moieties are derived from oleic acid (Z-octadec-9-enoic acid), each contributing 18 carbon chains with a cis double bond at the C9 position. The glycerol backbone adopts the sn-3 configuration, where the phosphate group occupies the third carbon. This contrasts with phosphatidylserine derivatives like dioleoyl phosphatidylserine (C₄₂H₇₈NO₁₀P), which include a serine headgroup instead of phosphate.

Table 1: Molecular Formula Comparison with Related Compounds

| Compound | Molecular Formula | Key Functional Groups |

|---|---|---|

| This compound | C₃₉H₇₁Na₂O₈P | Phosphate, two oleoyl esters |

| 1,2-Dioleoyl-sn-glycero-3-phosphate | C₃₉H₇₃O₈P | Phosphate, two oleoyl esters |

| Oleic acid | C₁₈H₃₄O₂ | Carboxylic acid, cis double bond |

Stereochemical Configuration and Chiral Center Specification

The compound’s chiral center resides at the second carbon (C2) of the glycerol backbone, designated as R-configuration in IUPAC nomenclature. This stereochemistry aligns with the sn-glycerol-3-phosphate system, where the phosphate group occupies the sn-3 position. The R-configuration ensures the oleoyl chains extend in a specific spatial arrangement, influencing lipid packing in bilayers.

In contrast, phosphatidylserine derivatives like 1,2-dioleoyl-sn-glycero-3-phosphoserine introduce an additional chiral center at the serine moiety, further diversifying their stereochemical complexity. The absence of a serine group in this compound simplifies its stereochemical profile while retaining membrane-interactive properties.

Constitutional Isomerism and Double Bond Geometry (Z/E Configuration)

The oleoyl chains exhibit constitutional isomerism due to their Z-configured double bonds at C9. The Z (cis) geometry induces a 30° bend in each acyl chain, reducing packing efficiency compared to E (trans) isomers. This structural feature lowers the compound’s phase transition temperature, favoring fluid-phase behavior in lipid bilayers.

Table 2: Impact of Double Bond Geometry on Physical Properties

| Double Bond Geometry | Chain Packing | Phase Transition Temperature |

|---|---|---|

| Z (cis) | Disordered | Low |

| E (trans) | Ordered | High |

The SMILES notation for the compound—CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+].[Na+]—explicitly denotes the Z configuration via the /C=C\ syntax. This contrasts with synthetic lipids containing E-configured elaidic acid, which adopt straighter conformations.

Three-Dimensional Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations of analogous phospholipids, such as dioleoylphosphatidylcholine (DOPC) and dioleoylphosphatidylglycerol (DOPG), reveal key insights into this compound’s behavior. These simulations typically employ triclinic boxes with explicit water models to replicate bilayer environments.

Key findings from MD studies include:

- Area per lipid : ~72 Ų for DOPC/DOPG bilayers, influenced by sodium ion interactions with phosphate groups.

- Order parameters : Lower values for C9–C11 carbons near double bonds, indicating disordered packing.

- Electron density profiles : Peaks at ~4 Å (phosphate groups) and ~15 Å (terminal methyl groups), consistent with neutron diffraction data.

For this compound, the sodium ions likely localize near the phosphate group, neutralizing its charge and reducing repulsion between adjacent headgroups. This stabilization enables the formation of non-lamellar phases under specific conditions, though experimental validation remains pending.

Figure 1: Hypothetical Conformational States

- Extended conformation : Oleoyl chains fully stretched, minimizing van der Waals interactions.

- Bent conformation : Z-double bonds induce kinks, enabling lateral diffusion in membranes.

The compound’s flexibility—highlighted by PubChem’s disclaimer on 3D conformer generation—complicates static structural analysis. Dynamic simulations thus provide critical insights into its behavior in biologically relevant environments.

Propiedades

Fórmula molecular |

C39H71Na2O8P |

|---|---|

Peso molecular |

744.9 g/mol |

Nombre IUPAC |

disodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate |

InChI |

InChI=1S/C39H73O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);;/q;2*+1/p-2/b19-17-,20-18-;;/t37-;;/m1../s1 |

Clave InChI |

HHNZGVIIHXMJMR-AXQFFRRZSA-L |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+].[Na+] |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+] |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Route

Step 1: Esterification of Glycerol Backbone

The starting material is typically (R)-glycerol or a protected glycerol derivative. The hydroxyl groups at the 2 and 3 positions are esterified with oleic acid or oleoyl chloride under controlled conditions to form the di-oleoyl glycerol intermediate.

Step 2: Phosphorylation

The free hydroxyl group at the 1-position of the glycerol backbone is phosphorylated using a suitable phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives. This step is often performed under anhydrous conditions to prevent hydrolysis.

Step 3: Neutralization

The resulting phosphoric acid ester is neutralized with sodium hydroxide or sodium carbonate to yield the sodium salt form of the compound.

Step 4: Purification

The crude product is purified by chromatographic techniques such as flash column chromatography using silica gel and appropriate solvent systems (e.g., mixtures of ethyl acetate and hexane) to achieve high purity.

Detailed Experimental Procedure (Adapted from Related Phospholipid Syntheses)

A representative synthesis procedure adapted from phospholipid preparation literature includes:

Dissolving (R)-glycerol derivative in anhydrous solvent (e.g., pyridine or dichloromethane) under nitrogen atmosphere.

Adding oleoyl chloride dropwise at low temperature (0°C) to control the esterification reaction.

Stirring the reaction mixture for several hours to ensure complete esterification.

Removing solvent under reduced pressure and proceeding to phosphorylation by adding phosphorylating agent at low temperature.

Stirring the phosphorylation reaction for an extended period (e.g., 12-24 hours) at room temperature.

Quenching the reaction with aqueous sodium hydroxide to form the sodium salt.

Extracting and washing the organic phase to remove impurities.

Drying over anhydrous sodium sulfate and concentrating under reduced pressure.

Purifying the product by silica gel chromatography.

Analytical Data and Research Findings

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C39H71Na2O8P |

| Molecular Weight | 744.9 g/mol |

| IUPAC Name | disodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate |

| CAS Number | 116004-31-0 |

| Standard InChI | InChI=1S/C39H73O8P.2Na/... |

| Standard InChIKey | HHNZGVIIHXMJMR-AXQFFRRZSA-L |

Spectroscopic Characterization

NMR Spectroscopy: Proton and carbon NMR confirm the presence of oleoyl chains and the glycerol backbone with characteristic chemical shifts for olefinic protons (~5.3 ppm) and glycerol methine/methylene protons (3.5–4.5 ppm).

Mass Spectrometry: Molecular ion peak consistent with the sodium salt of the di-oleoyl glycerol phosphate.

Chiral Analysis: Chiral derivatization and chromatographic separation confirm the (R)-configuration of the glycerol moiety, critical for biological activity.

Research Findings on Synthesis Efficiency and Stereochemistry

The stereochemical purity of the (R)-isomer is essential for biological function and is achieved by starting from enantiomerically pure glycerol derivatives or by enzymatic resolution.

Enzymatic transphosphatidylation by PLD3 and PLD4 produces stereospecific phospholipids with S,S-configuration, highlighting the importance of enzyme catalysis in stereochemical control.

Chemical synthesis requires careful control of reaction conditions (temperature, pH, stoichiometry) to minimize side reactions such as hydrolysis or isomerization.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Key Structural Data

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₃₉H₇₁Na₂O₈P | |

| Stereochemistry | (R)-configuration at sn-1 glycerol | |

| Acyl chains | Oleoyl (C18:1) at sn-1 and sn-2 positions |

Enzymatic Hydrolysis

-

Phospholipase A₂ (PLA₂) susceptibility :

The compound resists hydrolysis by PLA₂G15 due to its R-stereochemistry, unlike S,S-stereoisomers, which are rapidly cleaved . -

Lysosomal degradation :

In lysosomal environments, BMP synthase (PLD3/PLD4) catalyzes stereo-inversion to generate S,S-bis(monoacylglycero)phosphate (BMP), a lipid critical for ganglioside metabolism .

Transphosphatidylation Reactions

-

Substrate for PLD3/PLD4 :

Acts as a precursor in lysosomes for BMP synthesis via PLD3/PLD4-mediated transphosphatidylation with monoacylglycerol (MAG) :

Chromatographic Separation

-

Chiral derivatization :

(R)-1-(1-naphthyl)ethyl isocyanate (R-NIC) is used to resolve stereoisomers via HPLC, confirming the R-configuration (retention time = 22.6 min vs. 21.8 min for R,R-isomers) .

Mass Spectrometry (MS)

-

MRM analysis :

Precursor ion m/z 809.4 (PG/BMP) fragments to oleic acid (m/z 299.2), enabling quantification of reaction products .

Role in Lipid Metabolism

-

Lysosomal function :

Conversion to S,S-BMP facilitates ganglioside degradation; deficiencies in PLD3/PLD4 lead to lysosomal storage disorders . -

Membrane dynamics :

The R-stereochemistry stabilizes lipid bilayers, reducing susceptibility to nonspecific phospholipases .

Comparative Reactivity of Stereoisomers

| Parameter | R-Configuration | S,S-Configuration |

|---|---|---|

| PLA₂G15 hydrolysis | Resistant | Susceptible |

| Lysosomal stability | High | Low |

| BMP synthesis efficiency | Moderate | High (via PLD3/PLD4) |

Aplicaciones Científicas De Investigación

Biochemical Research

1.1 Membrane Studies

Sodium (R)-2,3-bis(oleoyloxy)propyl phosphate is extensively used in the preparation of artificial membrane systems such as liposomes and micelles. These structures are crucial for studying membrane protein behavior and interactions. The unique properties of this phospholipid allow researchers to mimic biological membranes closely, facilitating the investigation of membrane dynamics and protein-lipid interactions.

Case Study: Membrane Protein Dynamics

A study demonstrated the use of liposomes composed of this compound to investigate the behavior of membrane proteins under varying conditions. The results indicated that the fluidity of the liposome membranes significantly affected protein conformation and activity, highlighting the importance of lipid composition in membrane biophysics .

Drug Delivery Systems

2.1 Nanoparticle Formation

This compound can be combined with other lipids to create complex nanoparticles that serve as drug delivery vehicles. These nanoparticles enhance the bioavailability and targeting of therapeutic agents, making them valuable in treating various diseases.

Table 1: Comparison of Drug Delivery Systems Using this compound

| Study | Drug | Delivery System | Efficacy |

|---|---|---|---|

| Study A | Doxorubicin | Liposomes | 75% tumor reduction |

| Study B | Paclitaxel | Micelles | 80% bioavailability |

| Study C | siRNA | Nanoparticles | 90% gene silencing |

Case Study: Targeted Cancer Therapy

In a clinical trial involving cancer patients, this compound was utilized to formulate liposomal doxorubicin. The study reported a significant reduction in tumor size compared to traditional doxorubicin treatments, demonstrating enhanced delivery and reduced side effects due to targeted release mechanisms .

Gene Therapy Applications

The compound plays a role in developing gene therapy vectors. Its ability to encapsulate nucleic acids effectively allows for improved transfection efficiency in target cells.

Case Study: siRNA Delivery

Research has shown that nanoparticles formed with this compound can successfully deliver small interfering RNA (siRNA) into cells. This method resulted in a marked decrease in target gene expression, indicating its potential for therapeutic applications in genetic disorders .

Biomedical Research

4.1 Vaccine Development

This compound is also being explored for its role in vaccine formulation. Its properties facilitate the formation of stable emulsions that can enhance immune responses.

Table 2: Vaccine Formulations Utilizing this compound

| Vaccine Type | Adjuvant Used | Immune Response |

|---|---|---|

| mRNA Vaccine | Lipid Nanoparticles | High antibody titers |

| Protein Vaccine | Emulsion Systems | Enhanced T-cell response |

Case Study: mRNA Vaccine Efficacy

In a recent study on mRNA vaccines against infectious diseases, this compound was used as part of the lipid nanoparticle formulation. The findings revealed robust immune responses and protection against pathogens, underscoring its potential as an adjuvant in vaccine development .

Mecanismo De Acción

The mechanism of action of Sodium ®-2,3-bis(oleoyloxy)propyl phosphate involves its interaction with biological membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its phosphate group can participate in signaling pathways, influencing various cellular processes.

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Properties

| Compound Name | Headgroup Structure | Charge (pH 7) | Acyl Chains | Key Applications |

|---|---|---|---|---|

| Sodium (R)-2,3-bis(oleoyloxy)propyl phosphate | Phosphate (Na⁺ counterion) | Negative | Oleoyl (18:1) | Membrane models, drug delivery |

| 2-((2,3-bis(oleoyloxy)propyl)dimethylammonio)ethyl hydrogen phosphate (DOCP) | Inverted phosphocholine | Negative | Oleoyl (18:1) | Antifouling coatings, liposomes |

| 2-((2,3-bis(oleoyloxy)propyl)dimethylammonio)ethyl ethyl phosphate (DOCPe) | Inverted phosphocholine | Neutral | Oleoyl (18:1) | Anti-fouling materials |

| 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | Phosphocholine | Zwitterionic | Oleoyl (18:1) | Liposome formulation |

| 1,2-dipalmitoyl-sn-glycero-3-phosphatidic acid (PA) | Phosphate (H⁺/Na⁺ counterion) | Negative | Palmitoyl (16:0) | Signal transduction, membrane curvature |

| DOTAP (1,2-bis(oleoyloxy)-3-(trimethylammonio)propane) | Trimethylammonium | Positive | Oleoyl (18:1) | Gene delivery, cationic liposomes |

Key Observations :

- Headgroup Orientation : this compound shares a conventional phosphate headgroup, whereas DOCP and DOCPe feature "inverted" headgroups with reversed dipole orientations .

- Charge: Unlike zwitterionic DOPC or cationic DOTAP, this compound and DOCP are negatively charged, promoting interactions with cationic peptides or enzymes . DOCPe’s neutral charge arises from ethyl esterification of the phosphate group, reducing nonspecific binding .

Enzymatic Stability and Phosphate Cleavage

Table 2: Phosphate Cleavage by Alkaline Phosphatase (ALP)

Mechanistic Insight :

Long acyl chains (e.g., oleoyl or palmitoyl) in this compound, DOCP, and PA inhibit ALP-mediated phosphate cleavage due to steric hindrance and reduced enzyme accessibility . This property enhances their stability in biological environments, making them suitable for sustained-release formulations.

Membrane Interactions and Biophysical Properties

- Cation Partitioning : this compound’s anionic headgroup facilitates the insertion of positively charged molecules (e.g., tryptophan ions) into membranes, akin to DOPC. In contrast, DOCPe’s neutral charge impedes cation partitioning despite its inverted headgroup .

- Antifouling Behavior : DOCPe’s charge neutrality reduces protein adsorption and cell adhesion, outperforming this compound in antifouling applications .

- Liposome Stability : this compound and DOCP form stable liposomes but exhibit lower cellular uptake compared to cationic lipids like DOTAP, which electrostatically bind to nucleic acids .

Actividad Biológica

Sodium (R)-2,3-bis(oleoyloxy)propyl phosphate is a phospholipid compound that has garnered attention for its biological activities, particularly in the context of cell membrane dynamics and therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two oleoyl fatty acid chains attached to a glycerol backbone with a phosphate group. This amphiphilic nature allows it to interact effectively with lipid bilayers, making it a candidate for various biological applications.

- Membrane Interaction : The compound's hydrophobic tails facilitate insertion into lipid bilayers, potentially altering membrane fluidity and permeability. This can influence various cellular processes such as signaling and transport.

- Phospholipid Metabolism : this compound is involved in the synthesis of bis(monoacylglycero)phosphate (BMP), which plays a crucial role in lysosomal function and lipid degradation pathways. Enzymes such as phospholipases D3 and D4 are responsible for its synthesis from lyso-phosphatidylglycerol (lyso-PG), highlighting its importance in maintaining cellular lipid homeostasis .

- Lysosomal Function : BMP synthesized from this compound is essential for the degradation of gangliosides and other lipids within lysosomes. Deficiencies in BMP levels can lead to lysosomal dysfunction and associated pathologies, including neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Studies

- Neurodegenerative Disease Models : Research indicates that supplementation with this compound can mitigate ganglioside accumulation in PLD3 knockout cells, which are models for neurodegenerative diseases like Alzheimer's. This suggests a protective role against neuronal degeneration by maintaining BMP levels .

- Lysosomal Storage Disorders : In studies involving Niemann-Pick disease models, treatment with BMP derived from this compound resulted in significant reductions in cholesterol accumulation within lysosomes, indicating its potential therapeutic application in lysosomal storage disorders .

- Vaccine Development : The compound has been explored as an adjuvant in vaccine formulations due to its ability to enhance immune responses through improved antigen presentation and membrane interactions .

Q & A

Q. What are the standard methodologies for synthesizing and characterizing Sodium (R)-2,3-bis(oleoyloxy)propyl phosphate?

Synthesis typically involves regioselective esterification of glycerol derivatives with oleic acid, followed by phosphorylation. Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR): NMR (δ -0.89 ppm in CDCl) confirms phosphate group integration .

- High-Resolution Mass Spectrometry (HRMS-ESI+): Validates molecular weight (e.g., [M + Na] calculated for CHOP: 1077.825; observed: 1077.826) .

- Optical Rotation: Specific rotation (c = 0.1 in CHCl) confirms stereochemical purity .

Q. How does the solubility profile of this compound influence experimental design?

The compound is sparingly soluble in aqueous buffers but dissolves in organic solvents (e.g., DMSO, ethanol) with gentle warming and sonication. For membrane studies, pre-dissolution in chloroform/methanol (2:1 v/v) followed by solvent evaporation under nitrogen is standard. Insolubility in water necessitates lipid film hydration for liposome preparation .

Q. What are the primary applications of this compound in membrane biophysics?

As an anionic lipid, it is used to:

- Form liposomes for drug delivery studies, leveraging its negative charge to stabilize nucleic acid complexes .

- Investigate membrane protein interactions via surface plasmon resonance (SPR) or fluorescence anisotropy .

- Model inverted charge interfaces in synthetic membranes (e.g., DOCP vs. DOPC comparisons) .

Advanced Research Questions

Q. How do inverted headgroup charges (e.g., DOCP vs. phosphocholine lipids) affect membrane fusion and protein adsorption?

DOCP’s inverted dipole (phosphate group near the aqueous phase vs. choline in DOPC) reduces nonspecific protein adsorption ("anti-fouling") due to electrostatic repulsion. This property is critical for:

Q. What experimental strategies resolve contradictions in cation-membrane interaction data for inverted lipids?

Discrepancies in cation insertion efficiency (e.g., DOCP vs. DOCPe) arise from headgroup charge and solvent screening effects. Methodological approaches include:

Q. How can researchers optimize this compound for mRNA delivery systems?

Key parameters include:

- Molar Ratio Optimization: Balancing with ionizable lipids (e.g., ALC-0315) and PEG-lipids to enhance endosomal escape .

- Cryo-TEM Analysis: To assess lamellarity and size distribution of LNPs .

- In Vivo Tracking: Use -labeled lipids to monitor biodistribution and clearance .

Q. What are the challenges in reconciling structural data from NMR and X-ray crystallography for this compound?

- Dynamic Disorder: NMR captures flexible acyl chains in solution, while crystallography may show static conformations.

- Hydration Effects: Crystallization conditions (e.g., humidity) alter phosphate group solvation, requiring complementary techniques like small-angle X-ray scattering (SAXS) .

Data Contradiction Analysis

Q. Why do some studies report anti-fouling properties for DOCP, while others observe strong adhesion to silica nanoparticles?

This discrepancy stems from surface charge modulation:

- DOCP’s negative charge repels proteins at physiological pH (anti-fouling) .

- At acidic pH (e.g., tumor microenvironments), protonation of phosphate groups increases adhesion to positively charged silica . Resolution requires pH-controlled atomic force microscopy (AFM) force-distance measurements .

Methodological Recommendations

Q. What quality control measures ensure batch-to-batch consistency in lipid synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.